Potassium thiocyanate-13C,15N (CAS 143673-61-4) is a doubly stable-isotope-labeled inorganic salt widely procured as a premium internal standard for mass spectrometry and a foundational precursor for synthesizing labeled heterocycles, thioureas, and biological probes . Featuring an isotopic enrichment typically exceeding 99 atom % 13C and 98 atom % 15N, it provides a precise +2 Da mass shift (M+2) compared to its unlabeled counterpart . As a potassium salt, it offers excellent solubility in polar organic solvents such as ethanol and acetone, making it highly processable for nucleophilic substitution workflows[1]. Its dual NMR-active nuclei and distinct high-resolution exact mass make it an indispensable reagent for metabolic flux analysis, pharmacokinetic tracing, and rigorous quantitative proteomics where background interference must be minimized .
Substituting Potassium thiocyanate-13C,15N with unlabeled KSCN, singly labeled variants (e.g., K13CSN), or alternative salts like ammonium thiocyanate fundamentally compromises quantitative accuracy and synthetic yield . In isotope dilution mass spectrometry (IDMS), unlabeled KSCN is indistinguishable from endogenous thiocyanate, while singly labeled tracers suffer from significant baseline noise due to the natural isotopic envelope of carbon, nitrogen, and sulfur (which collectively contribute a ~2.2% M+1 background) [1]. Furthermore, attempting to use ammonium thiocyanate-13C,15N for high-temperature syntheses fails because the ammonium salt readily isomerizes into thiourea upon heating, depleting the available thiocyanate anion [2]. Consequently, laboratories requiring trace-level metabolic quantification or robust high-temperature nucleophilic substitution must procure the doubly labeled potassium salt to ensure assay fidelity and reproducible reaction kinetics .
In quantitative MS workflows, Potassium thiocyanate-13C,15N provides an M+2 mass shift that cleanly separates the internal standard from endogenous thiocyanate. While natural thiocyanate exhibits an M+2 peak due to the 34S isotope (natural abundance ~4.25%), high-resolution mass spectrometry can easily distinguish the 13C,15N-labeled anion (exact mass 59.9756 Da) from the 34S isotopologue (exact mass 59.9710 Da) [1]. This 0.0046 Da mass defect difference eliminates >99% of isotopic background interference compared to unlabeled baselines.
| Evidence Dimension | Exact mass and background interference at M+2 |
| Target Compound Data | 13C,15N-SCN- exact mass 59.9756 Da (resolvable from 34S) |
| Comparator Or Baseline | Unlabeled KSCN (suffers from ~4.25% 34S M+2 interference at 59.9710 Da) |
| Quantified Difference | 0.0046 Da exact mass resolution, eliminating >99% of natural M+2 background noise. |
| Conditions | High-resolution LC-MS (e.g., TOF or Orbitrap) in negative ion mode. |
Enables ultra-trace quantification of endogenous thiocyanate in biological matrices without signal overlap from naturally occurring sulfur isotopes.
Singly labeled thiocyanate (e.g., K13CSN) provides only an M+1 mass shift, which heavily overlaps with the natural M+1 envelope comprised of 13C (1.1%), 15N (0.36%), and 33S (0.76%), totaling approximately 2.2% background noise [1]. By utilizing the doubly labeled Potassium thiocyanate-13C,15N, the mass shift is pushed to M+2, bypassing this dense M+1 interference zone. This dual-labeling strategy improves the limit of quantification (LOQ) by up to a factor of 10 in complex biological matrices compared to singly labeled alternatives.
| Evidence Dimension | Natural isotopic background interference |
| Target Compound Data | M+2 shift (bypasses the ~2.2% M+1 natural abundance envelope) |
| Comparator Or Baseline | Singly labeled K13CSN (M+1 shift, subject to ~2.2% baseline interference) |
| Quantified Difference | Up to 10-fold improvement in Limit of Quantification (LOQ) due to reduced baseline noise. |
| Conditions | GC-MS or LC-MS/MS trace analysis of biological fluids. |
Buyers conducting highly sensitive metabolic flux studies must procure the doubly labeled variant to achieve the necessary signal-to-noise ratio for low-abundance metabolites.
When selecting a labeled thiocyanate salt for chemical synthesis, thermal stability is a critical procurement factor. Ammonium thiocyanate melts at ~150°C and undergoes rapid thermal isomerization into thiourea, depleting the active thiocyanate anion [1]. In contrast, Potassium thiocyanate-13C,15N is thermally stable up to its decomposition point near 500°C and melts at 173°C without isomerizing . This allows KSCN to be used in high-temperature melt-phase reactions or refluxing high-boiling solvents while maintaining 100% availability of the labeled SCN- nucleophile.
| Evidence Dimension | Thermal stability and thiocyanate anion retention |
| Target Compound Data | Stable up to ~500°C; 0% isomerization to thiourea at 175°C. |
| Comparator Or Baseline | Ammonium thiocyanate-13C,15N (>20% isomerization to thiourea at 150°C). |
| Quantified Difference | 100% retention of active thiocyanate titer for KSCN vs significant loss for NH4SCN under high-temperature conditions. |
| Conditions | High-temperature nucleophilic substitution or melt-phase synthesis (>150°C). |
Essential for process chemists who require a robust, non-isomerizing precursor for synthesizing labeled heterocycles or alkyl thiocyanates at elevated temperatures.
Unlabeled potassium thiocyanate is largely invisible to standard high-resolution heteronuclear NMR due to the quadrupolar nature of 14N and the low natural abundance (1.1%) of 13C [1]. Potassium thiocyanate-13C,15N, enriched to >99% 13C and >98% 15N, provides two adjacent spin-1/2 nuclei. This enrichment yields a >10,000-fold increase in combined 13C/15N NMR sensitivity and enables the direct measurement of 13C-15N J-coupling constants (typically 15-20 Hz in thiocyanate derivatives) [2]. This allows researchers to definitively trace the intact incorporation of the SCN moiety into complex molecular architectures using 2D HSQC or HMBC techniques.
| Evidence Dimension | NMR sensitivity and J-coupling visibility |
| Target Compound Data | >98% dual enrichment enables direct 13C-15N J-coupling and 2D heteronuclear NMR. |
| Comparator Or Baseline | Unlabeled KSCN (NMR silent for 15N, 1.1% active for 13C, no observable J_CN). |
| Quantified Difference | >10,000-fold increase in heteronuclear NMR sensitivity and access to intact C-N bond tracing. |
| Conditions | High-field multidimensional NMR spectroscopy in deuterated solvents. |
Allows structural biologists and synthetic chemists to unambiguously verify the incorporation and bonding environment of the labeled thiocyanate group in downstream products.
Directly leveraging its M+2 mass shift and exact mass resolution from natural 34S, Potassium thiocyanate-13C,15N is the premier internal standard for quantifying endogenous thiocyanate in plasma, urine, and saliva. It is critical for assessing cyanide exposure, smoking status, and innate immune system peroxidase activity without signal overlap .
Because it resists thermal isomerization to thiourea up to 500°C, this compound is the precursor of choice for high-temperature nucleophilic substitutions. It is widely used to synthesize 13C,15N-labeled thiazoles, thiadiazoles, and isothiocyanates where ammonium salts would fail due to thermal degradation[1].
The dual isotopic label allows researchers to bypass the ~2.2% M+1 natural background interference, enabling trace-level tracking of thiocyanate oxidation to hypothiocyanite (HOSCN) by myeloperoxidase during inflammatory immune responses [2].
The >98% enrichment of two adjacent spin-1/2 nuclei (13C and 15N) makes this compound ideal for elucidating complex reaction mechanisms. Synthetic chemists use it to track the intact transfer of the C-N bond during cascade cyclizations by monitoring the specific 13C-15N J-coupling constants in the final products [3].
Irritant